9-Hydroxyminocycline
説明
9-Hydroxyminocycline is a metabolite of minocycline, a second-generation tetracycline antibiotic. It is known for its broad-spectrum antibacterial properties and is used in various medical and scientific applications. The compound has a molecular formula of C23H27N3O8 and a molecular weight of 473.476 Da .
準備方法
Industrial Production Methods: Industrial production of 9-Hydroxyminocycline involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the compound. The production process is designed to be efficient and cost-effective, meeting the demands of pharmaceutical and research applications .
化学反応の分析
Types of Reactions: 9-Hydroxyminocycline undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound. These derivatives can have different pharmacological properties and applications .
科学的研究の応用
9-Hydroxyminocycline has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of tetracycline antibiotics.
Biology: Employed in biological studies to understand the metabolic pathways and mechanisms of action of tetracycline antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections and neurodegenerative disorders.
作用機序
The mechanism of action of 9-Hydroxyminocycline involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 30S subunit of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the translation process, leading to the bacteriostatic effect of the compound .
Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial ribosome. The compound also affects various cellular pathways, including those involved in protein synthesis and metabolic regulation .
類似化合物との比較
Minocycline: The parent compound of 9-Hydroxyminocycline, known for its broad-spectrum antibacterial activity.
Doxycycline: Another second-generation tetracycline antibiotic with similar properties but different pharmacokinetics.
Tetracycline: A first-generation tetracycline antibiotic with a broader spectrum but lower efficacy compared to minocycline.
Uniqueness of this compound: this compound is unique due to its specific hydroxylation, which imparts distinct pharmacological properties. It has shown potential in treating neurodegenerative disorders, a feature not commonly associated with other tetracycline antibiotics .
生物活性
9-Hydroxyminocycline is a metabolite of minocycline, a broad-spectrum tetracycline antibiotic. This compound has garnered attention not only for its antimicrobial properties but also for its diverse biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
Antimicrobial Activity
This compound retains significant antibacterial activity against a variety of pathogens, similar to its parent compound, minocycline. It acts primarily by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis, and exhibiting bacteriostatic effects. This mechanism allows it to combat both Gram-positive and Gram-negative bacteria effectively .
Anti-inflammatory Effects
Research indicates that this compound possesses notable anti-inflammatory properties. It has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation. This inhibition is particularly relevant in conditions characterized by excessive inflammation, such as multiple sclerosis and other autoimmune diseases .
Neuroprotective Effects
The compound exhibits neuroprotective properties, which may be beneficial in neurodegenerative diseases. Studies have demonstrated that minocycline and its metabolites can reduce neuronal cell death and inflammation in models of neurodegeneration . The neuroprotective mechanism is thought to involve the modulation of microglial activation and the reduction of oxidative stress.
Clinical Observations
A case study highlighted the adverse effects associated with prolonged use of minocycline, including pigmentation changes in the gums attributed to long-term exposure. While this study focused on minocycline itself, it underscores the importance of monitoring patients for side effects when using its metabolites like this compound .
Efficacy in Acne Treatment
In dermatological applications, minocycline is commonly prescribed for acne vulgaris. Its metabolite, this compound, may contribute to the overall efficacy of treatment by enhancing anti-inflammatory responses while reducing bacterial load on the skin .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in human immune cells. This suggests a potential role in modulating immune responses during inflammatory conditions .
In Vivo Studies
Animal models have shown that administration of this compound leads to reduced inflammation and improved clinical outcomes in conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. These findings support further investigation into its therapeutic applications in autoimmune diseases .
Comparative Table of Biological Activities
Activity | Minocycline | This compound |
---|---|---|
Antibacterial | Yes | Yes |
Anti-inflammatory | Moderate | High |
Neuroprotective | Moderate | High |
MMP-9 Inhibition | Yes | Yes |
Cytokine Modulation | Yes | Yes |
特性
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,9,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8/c1-25(2)11-7-12(27)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,27-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKEKRNWOPIIK-IRDJJEOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)O)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81902-32-1 | |
Record name | 9-Hydroxyminocycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081902321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-HYDROXYMINOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VXZ9652N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。